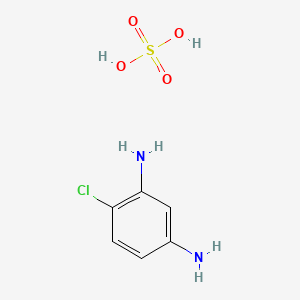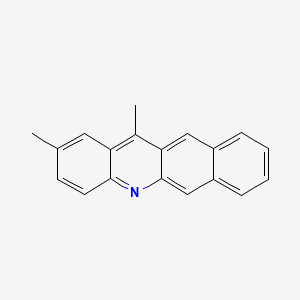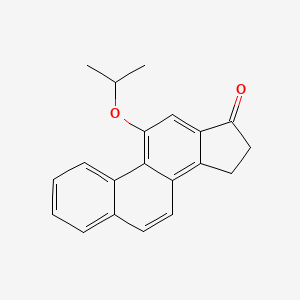
Ethane;1-phenylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane;1-phenylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by a phenyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane;1-phenylcyclopentane-1-carboxylic acid typically involves the reaction of 1-phenyl-1-cyanocyclopentane with sodium hydroxide solution. The reaction is carried out by heating the mixture to a temperature range of 160-180°C for about 5 hours. After the reaction, the mixture is diluted with water, decolorized with activated carbon, and filtered. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3, followed by filtration and washing with hot water until neutral. The final product is obtained by drying the filtered solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and other parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane;1-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Ethane;1-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethane;1-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The carboxylic acid group plays a crucial role in binding to target molecules, while the phenyl and cyclopentane groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Ethane;1-phenylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Phenylcyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-Phenylcyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
These compounds share similar chemical properties but differ in their ring size, which affects their reactivity and applications.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
ethane;1-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2.C2H6/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10;1-2/h1-3,6-7H,4-5,8-9H2,(H,13,14);1-2H3 |
Clé InChI |
KRYRCIBVZHXWJX-UHFFFAOYSA-N |
SMILES canonique |
CC.C1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)


